REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[F:9][C:10]([F:15])([F:14])[C:11]([NH2:13])=[O:12].[I-].[Na+].P([O-])(O)(O)=O.[K+]>CN(C)C=O.O>[F:9][C:10]([F:15])([F:14])[C:11]([NH:13][CH2:4][CH2:5][CH2:6][C:7]#[CH:8])=[O:12] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC#C
|
Name
|
|
Quantity
|
14.13 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N)(F)F
|
Name
|
|
Quantity
|
14.99 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° for 4.5 h and at 60° for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rapidly washing with pentane
|
Type
|
CUSTOM
|
Details
|
vacuum-drying
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with pentane (2×500 mL) and ether (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated with a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation twice through a 20 cm Vigreux column
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCCC#C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.09 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |